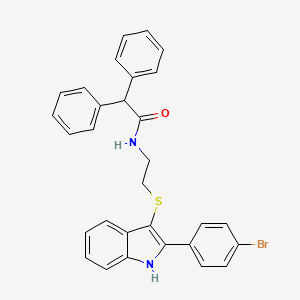

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) to produce a chalcone, which is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione . This pyridinethione can then be used as a precursor to synthesize the targeted thienopyridine derivatives .Applications De Recherche Scientifique

Antidiabetic Potential

The compound has been utilized in the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, demonstrating potent anti-diabetic properties. These compounds have been tested for their ability to inhibit the α-glucosidase enzyme, showing low cytotoxicity and significant potential as lead molecules for further research aimed at developing improved antidiabetic agents (Nazir et al., 2018).

Catalysis in Organic Synthesis

Palladium(II) complexes derived from N,N-diphenylacetamide-based thio/selenoethers have been developed, showcasing efficacy as catalysts for C-C and C-O coupling reactions. The generated complexes have contributed to the field of organic synthesis by facilitating efficient coupling reactions, essential for constructing complex organic molecules (Singh & Singh, 2017).

Pharmacological Assessments

Novel acetamide derivatives have been synthesized and evaluated for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies underscore the importance of structural modification in enhancing the therapeutic potential of compounds (Rani et al., 2016).

Glutaminase Inhibition for Cancer Therapy

The compound has served as a precursor in the design and synthesis of BPTES analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is pivotal in cancer therapy, as it targets cancer cell metabolism by blocking a critical enzyme required for glutamine utilization, showing promise in attenuating the growth of cancer cells (Shukla et al., 2012).

Antimicrobial Activity

Research into novel dipeptide derivatives attached to a triazole-pyridine moiety, which include the compound , has shown promising antimicrobial activities. Such compounds expand the arsenal of antimicrobial agents, potentially offering new treatments for infections resistant to current antibiotics (Abdel-Ghany et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar thiazole structures have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25BrN2OS/c31-24-17-15-23(16-18-24)28-29(25-13-7-8-14-26(25)33-28)35-20-19-32-30(34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,33H,19-20H2,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWUCMXXWPEVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

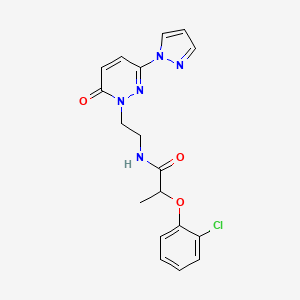

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)

![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)